molecular formula C14H14N2O2 B14259347 6-{2-[2-(Hydroxymethyl)phenyl]hydrazinylidene}-4-methylcyclohexa-2,4-dien-1-one CAS No. 344863-06-5

6-{2-[2-(Hydroxymethyl)phenyl]hydrazinylidene}-4-methylcyclohexa-2,4-dien-1-one

Cat. No.: B14259347
CAS No.: 344863-06-5
M. Wt: 242.27 g/mol
InChI Key: WOZKNXWQCBEHTM-UHFFFAOYSA-N
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Description

6-{2-[2-(Hydroxymethyl)phenyl]hydrazinylidene}-4-methylcyclohexa-2,4-dien-1-one is a complex organic compound with a unique structure that includes a hydrazinylidene group and a cyclohexa-2,4-dien-1-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{2-[2-(Hydroxymethyl)phenyl]hydrazinylidene}-4-methylcyclohexa-2,4-dien-1-one typically involves the reaction of 2-(hydroxymethyl)aniline with 4-methylcyclohexa-2,4-dien-1-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

6-{2-[2-(Hydroxymethyl)phenyl]hydrazinylidene}-4-methylcyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions vary depending on the specific reaction and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction can produce hydrazine derivatives .

Scientific Research Applications

6-{2-[2-(Hydroxymethyl)phenyl]hydrazinylidene}-4-methylcyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 6-{2-[2-(Hydroxymethyl)phenyl]hydrazinylidene}-4-methylcyclohexa-2,4-dien-1-one exerts its effects involves interactions with specific molecular targets and pathways. The hydrazinylidene group is particularly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

344863-06-5

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

2-[[2-(hydroxymethyl)phenyl]diazenyl]-4-methylphenol

InChI

InChI=1S/C14H14N2O2/c1-10-6-7-14(18)13(8-10)16-15-12-5-3-2-4-11(12)9-17/h2-8,17-18H,9H2,1H3

InChI Key

WOZKNXWQCBEHTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)N=NC2=CC=CC=C2CO

Origin of Product

United States

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